molecular formula C46H82O11 B1169715 Monensin decyl ester CAS No. 164231-69-6

Monensin decyl ester

Cat. No.: B1169715
CAS No.: 164231-69-6
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Description

Monensin decyl ester (MDE; CAS: 164231-69-6) is a synthetic derivative of monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis . Monensin A is renowned for its ionophoric properties, forming complexes with monovalent cations (e.g., Na⁺, K⁺) and acting as an Na⁺/H⁺ antiporter . The decyl ester modification involves esterification of monensin’s carboxylic acid group with a decyl (C10) chain, enhancing its lipophilicity and utility in ion-selective electrodes (ISEs) . Unlike the parent compound, which is sparingly soluble in water (3×10⁻⁶ g/dm³), MDE exhibits improved solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), facilitating its incorporation into polymeric membrane electrodes . Its primary applications include sodium ion detection in analytical chemistry and research on ion transport mechanisms .

Properties

CAS No.

164231-69-6

Molecular Formula

C46H82O11

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Monensin decyl ester is synthesized through esterification of monensin with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Ion Complexation and Transport

Monensin decyl ester retains the ionophoric properties of its parent compound, selectively binding and transporting monovalent cations (e.g., Na⁺, K⁺) across lipid membranes .

Mechanism of Ion Transport :

  • Electroneutral Exchange : Binds Na⁺ in a 1:1 stoichiometry, exchanging it for H⁺ across membranes .

  • Electrogenic Transport : Forms [MonH·Na⁺] complexes that carry Na⁺ without H⁺ counter-transport under specific conditions .

Ion Selectivity :

IonSelectivity (log Kₖ)Notes
Na⁺1 (reference)Primary transported ion
K⁺-1.1Lower affinity compared to Na⁺
Li⁺, Ag⁺ModerateSecondary targets

Structural Influence :

  • The decyl ester’s alkyl chain enhances lipid solubility, improving membrane integration compared to shorter-chain esters (e.g., methyl or ethyl) .

  • Steric effects from the decyl group slightly reduce Na⁺/K⁺ selectivity compared to unmodified monensin .

Stability and Degradation

This compound demonstrates stability under alkaline conditions but is susceptible to hydrolysis:

Comparative Reactivity with Other Esters

PropertyMonensin Methyl EsterThis compoundMonensin Dodecyl Ester
Synthesis Yield 75% ~70% (estimated)68%
Na⁺/K⁺ Selectivity log Kₖ = -1.0 log Kₖ = -1.1 log Kₖ = -1.1
Lipid Solubility ModerateHighVery High

Scientific Research Applications

Ion-Selective Electrodes

Monensin decyl ester is utilized in the development of ion-selective electrodes due to its ability to selectively transport monovalent cations such as sodium and potassium across lipid membranes. This property is critical for creating sensors that can detect ion concentrations in various solutions.

Property This compound Monensin
Ion selectivityHighModerate
Membrane permeabilityEnhancedStandard
ApplicationIon-selective electrodesFeed additive

Cancer Research

Recent studies have shown that monensin and its derivatives, including this compound, can induce apoptosis in cancer cells. For example, research indicates that this compound sensitizes glioma cells to TRAIL-mediated apoptosis, enhancing the effectiveness of cancer therapies by overcoming resistance mechanisms present in tumor cells .

Case Study: Glioma Cells

  • Objective: To evaluate the efficacy of this compound in sensitizing glioma cells.
  • Method: Treatment with varying concentrations of this compound alongside TRAIL.
  • Results: Increased apoptosis rates were observed in glioma cells compared to untreated controls.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including Toxoplasma gondii. In vitro studies have demonstrated that it can inhibit the viability of bradyzoites, showing significant cytological alterations at low concentrations . This application is particularly relevant for developing treatments against protozoan infections.

Pathogen Inhibition Concentration Effect Observed
Toxoplasma gondii0.0001 μg/mlSignificant cytological alterations
Staphylococcus aureusVariesAntimicrobial effects noted

Toxicity Considerations

While this compound has beneficial applications, it also poses toxicity risks, particularly in non-target species such as horses, where it has a significantly lower median lethal dose compared to ruminants . Understanding these toxicological profiles is crucial for safe application in both research and veterinary contexts.

Mechanism of Action

Monensin decyl ester functions as an ionophore, facilitating the transport of monovalent cations such as sodium, potassium, and lithium across lipid membranes. The compound forms a complex with the cations, allowing them to pass through the hydrophobic core of the membrane. This ion transport disrupts the ionic balance within cells, leading to various physiological effects.

Comparison with Similar Compounds

Monensin Methyl Ester (MME; CAS: 28636-21-7)

  • Structure : Methyl esterification of monensin’s carboxylic acid group.
  • Applications : Like MDE, MME is used in ISEs for sodium ion detection. However, its shorter alkyl chain (C1 vs. C10) may reduce membrane compatibility and ion selectivity compared to MDE .
  • Research Findings :
    • MME forms proton channels in lipid bilayers, as demonstrated by spectroscopic studies .
    • MDE’s longer alkyl chain likely enhances stability in hydrophobic environments, making it preferable for long-term electrode use .

Monensin A (Parent Compound)

  • Key Differences :
    • Lacks esterification, limiting its direct use in ISEs due to poor solubility in polymer matrices .
    • Retains antimicrobial activity against coccidia and fungi, whereas MDE is primarily used for ion sensing .

Comparison with Other Decyl-Containing Esters

Decyl Oleate

  • Structure : Ester of oleic acid and decyl alcohol.
  • Applications : Used in cosmetics for its emollient properties .
  • Physicochemical Properties: Property Decyl Oleate Monensin Decyl Ester Saponification Value ~145 mg KOH/g Not reported Viscosity Comparable to jojoba oil Likely higher due to polyether backbone Refractive Index 1.45–1.47 Not reported Key Function Skin conditioning Sodium ion transport

Decanoic Acid Decyl Ester

  • Structure: Ester of decanoic acid and decyl alcohol.
  • Applications : Identified in plant extracts (e.g., Senna species) and aroma compounds .
  • Behavior Under Ionic Strength: Long-chain esters like decanoic acid decyl ester exhibit suppressed volatility in high-ionic-strength solutions, limiting their use in headspace analysis .

Alginate Alkyl Esters (Hexyl, Octyl, Decyl, Lauryl)

While structurally distinct from MDE, studies on alginate esters provide insights into alkyl chain effects:

  • Key Trends :
    • Longer chains (e.g., decyl, lauryl) increase hydrophobicity and promote self-aggregation in aqueous media.
    • Decyl alginate ester derivatives form micelles for drug encapsulation, suggesting MDE’s decyl chain may enhance membrane integration in ISEs.

Tables

Table 1: Key Properties of Monensin Derivatives

Property Monensin A Monensin Methyl Ester This compound
CAS Number 17090-79-8 28636-21-7 164231-69-6
Molecular Formula C₃₆H₆₂O₁₁ C₃₇H₆₄O₁₁ C₄₆H₈₄O₁₁ (estimated)
Primary Application Antimicrobial agent Sodium ion sensing Sodium ion sensing
Solubility in Water 3×10⁻⁶ g/dm³ Insoluble Insoluble

Biological Activity

Monensin decyl ester is a derivative of the polyether antibiotic monensin, known for its significant biological activities, particularly in the context of ion transport and anticancer effects. This article delves into its biological activity, focusing on its mechanism of action, antiproliferative properties, and biochemical pathways.

This compound primarily functions as an ionophore , facilitating the transport of monovalent cations such as sodium (Na+^+), potassium (K+^+), lithium (Li+^+), and others across lipid membranes. This transport occurs through an electroneutral exchange mechanism, which is crucial for maintaining ionic gradients within cells. The compound's ability to disrupt these gradients leads to alterations in cellular signaling pathways and metabolic processes .

Target Cations

  • Sodium (Na+^+)
  • Potassium (K+^+)
  • Lithium (Li+^+)
  • Rubidium (Rb+^+)
  • Silver (Ag+^+)
  • Thallium (Tl+^+)

Biochemical Pathways

This compound has been shown to impact various biochemical pathways, notably the PI3K/AKT signaling pathway , which is essential for cell proliferation and survival. By modulating this pathway, this compound exhibits significant antiproliferative effects, especially against cancer cells .

Antiproliferative Activity

Research indicates that this compound and its derivatives possess potent antiproliferative activities against several human cancer cell lines. A study evaluating various monensin esters demonstrated that these compounds effectively inhibited cell growth at micromolar concentrations. Notably, they were able to overcome drug resistance in certain cancer cell lines, such as LoVo/DX and MES-SA/DX5 .

Case Study: Anticancer Effects

One notable study focused on the effects of monensin on prostate cancer cells (PC-3). The findings revealed that monensin induced:

  • Cell-cycle arrest at the G1 phase.
  • Apoptosis through the regulation of apoptosis-related proteins.
  • Increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models, such as broiler chickens. These studies indicate that the compound's bioavailability and efficacy can be influenced by its solubility in various solvents. Understanding these pharmacokinetic properties is crucial for developing therapeutic applications.

This compound exhibits several biochemical properties:

  • Acts as an ionophore by forming complexes with cations.
  • Disrupts ionic gradients across cell membranes.
  • Alters cellular metabolism and gene expression.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AntiproliferativeInhibits cancer cell growth, particularly in resistant lines.
ApoptoticInduces programmed cell death via ROS generation and mitochondrial dysfunction.
IonophoricFacilitates ion transport across membranes, affecting cellular ionic balance and signaling pathways.
AntimicrobialExhibits antibiotic properties due to its ability to transport metal cations through membranes.

Q & A

Q. How can systematic reviews on monensin derivatives mitigate bias in study selection?

  • Methodological Answer : Follow PRISMA guidelines :
  • Register the review protocol (e.g., PROSPERO) to avoid outcome reporting bias.
  • Use ROBIS to assess risk of bias in included studies.
  • Conduct sensitivity analyses excluding industry-funded research .

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